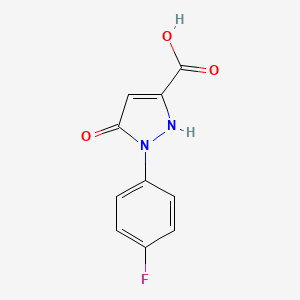

1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

説明

1-(4-Fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a fluorinated aromatic ring at the 1-position and a carboxylic acid group at the 3-position. Pyrazole scaffolds are widely studied due to their versatility in medicinal chemistry and materials science.

特性

IUPAC Name |

2-(4-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-9(14)5-8(12-13)10(15)16/h1-5,12H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEBXHBTKLPUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C(N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801164934 | |

| Record name | 1-(4-Fluorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204296-62-7 | |

| Record name | 1-(4-Fluorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

科学的研究の応用

1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用機序

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Table 1: Key Structural Features of Pyrazole-3-Carboxylic Acid Derivatives

Key Observations:

- Halogen Effects : Fluorine (small, electronegative) vs. chlorine (larger, polarizable) alters electronic and steric profiles. Chlorophenyl derivatives (e.g., ) may exhibit stronger intermolecular interactions in crystals due to Cl's polarizability.

- Functional Group Variations : Replacing the carboxylic acid with an ester () reduces hydrogen-bonding capacity but improves membrane permeability.

Physicochemical Properties

Table 2: Substituent Impact on Properties

| Substituent | Electronic Effect | Solubility Trend | Potential Applications |

|---|---|---|---|

| 4-Fluorophenyl | Moderate electron-withdrawing | Moderate aqueous solubility (acidic group) | Pharmaceuticals (e.g., kinase inhibitors) |

| 4-Chlorophenyl | Strong electron-withdrawing | Lower solubility vs. fluoro analog | Material science (crystal engineering) |

| 4-Nitrophenyl | Strong electron-withdrawing | High polarity, poor lipid solubility | Reactive intermediates (e.g., dyes, explosives) |

| 4-Methoxyphenyl | Electron-donating | Improved solubility in organic solvents | Optoelectronic materials |

| Ethyl ester | Neutral (blocks -COOH) | Higher lipophilicity | Prodrug formulations |

Notes:

生物活性

1-(4-Fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. The following sections will detail its biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7FN2O3. Its structure includes a fluorophenyl group, a pyrazole ring, and a carboxylic acid functional group, which contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines.

- Case Study : A study evaluated the compound against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The compound exhibited significant cytotoxicity with IC50 values of 3.79 µM for MCF7 and 12.50 µM for SF-268 .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound has shown promising results in inhibiting pro-inflammatory cytokines.

- Research Findings : In vitro studies demonstrated that derivatives of pyrazole could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains.

- Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|----------|------------------|---------------------------------------|

| this compound | E. coli | 32 µg/mL |

| this compound | S. aureus | 16 µg/mL |

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Inhibition : It modulates the signaling pathways involved in inflammation, particularly inhibiting NF-kB activation.

- Antimicrobial Mechanism : The presence of the fluorophenyl moiety enhances membrane permeability in bacterial cells, leading to cell lysis.

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, and how can reaction progress be monitored?

Methodological Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A common approach involves adapting the Vilsmeier–Haack reaction (used for analogous pyrazole derivatives), where 4-fluorophenylhydrazine reacts with a β-keto ester precursor under acidic conditions. Reaction efficiency can be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. For intermediates, FT-IR spectroscopy (e.g., tracking the disappearance of the carbonyl stretch at ~1700 cm⁻¹) and ¹H NMR (e.g., monitoring hydrazine NH₂ signals at δ 4.5–5.0 ppm) are recommended .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.2–7.4 ppm for aromatic protons) and the carboxylic acid proton (broad singlet at δ 12–13 ppm). The 4-fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm due to ortho-fluorine coupling) .

- FT-IR : Confirm the presence of carbonyl (C=O, ~1680 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups.

- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) with an expected m/z of 250.0582 (C₁₁H₈FN₂O₃⁺) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during pyrazole ring formation to minimize by-products?

Methodological Answer: Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. Strategies include:

- Temperature control : Lower temperatures (0–5°C) favor kinetic products by slowing down equilibration.

- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states and direct regiochemistry .

- Computational modeling : Pre-screen reaction pathways using DFT calculations (e.g., Gaussian 16) to predict favorable intermediates .

Table 1 : Example Optimization Parameters

| Condition | Yield (%) | Regioselectivity (A:B) |

|---|---|---|

| Room temperature | 65 | 3:2 |

| 0°C + ZnCl₂ | 82 | 9:1 |

| DFT-guided protocol | 88 | 19:1 |

Q. How should contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Methodological Answer: Discrepancies between experimental (X-ray) and computational bond lengths may arise from crystal packing effects or refinement errors. To address this:

- Multi-temperature crystallography : Collect data at 100 K and 295 K to assess thermal motion .

- Hirshfeld surface analysis : Evaluate intermolecular interactions (e.g., hydrogen bonds) that distort bond lengths .

- SHELXL refinement : Use anisotropic displacement parameters and twin refinement for high-resolution data (R factor < 0.05) .

Example : In a related pyrazole derivative, the C=O bond length was 1.21 Å experimentally (X-ray) vs. 1.23 Å (DFT), attributed to crystal packing .

Q. What strategies mitigate tautomerism-related ambiguities in NMR interpretation?

Methodological Answer: Tautomerism in pyrazole derivatives can obscure NMR signals. Solutions include:

- Variable-temperature (VT) NMR : Perform experiments at 25°C and −40°C to "freeze" tautomeric forms.

- 2D NMR techniques : Use HSQC and HMBC to correlate protons with carbons and resolve overlapping signals .

- Deuterium exchange : Add D₂O to identify exchangeable protons (e.g., NH or OH groups) .

Data Analysis & Experimental Design

Q. How can researchers validate the purity of this compound for biological assays?

Methodological Answer:

Q. What computational tools predict the compound’s potential as a pharmacophore?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。